molecular formula C14H13ClN6O4 B11490949 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11490949
M. Wt: 364.74 g/mol
InChI Key: YBFNFEXUHULUPR-UHFFFAOYSA-N
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Description

N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a combination of pyrazole, oxadiazole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Synthesis of the oxadiazole ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling of the pyrazole and oxadiazole rings: This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Introduction of the furan ring: This can be done through a nucleophilic substitution reaction where the furan moiety is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrazole and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Pharmaceuticals: The compound is investigated for its role in drug development, particularly as a lead compound for new therapeutic agents.

    Material Science: It is studied for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE: shares similarities with other heterocyclic compounds such as imidazoles, indazoles, and triazoles.

Uniqueness

    Structural Uniqueness: The combination of pyrazole, oxadiazole, and furan rings in a single molecule is relatively rare, providing unique chemical and biological properties.

    Functional Uniqueness: The compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable target for research and development.

Properties

Molecular Formula

C14H13ClN6O4

Molecular Weight

364.74 g/mol

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-[2-(furan-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H13ClN6O4/c15-9-6-18-21(7-9)8-11-19-14(25-20-11)13(23)17-4-3-16-12(22)10-2-1-5-24-10/h1-2,5-7H,3-4,8H2,(H,16,22)(H,17,23)

InChI Key

YBFNFEXUHULUPR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl

Origin of Product

United States

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